1H-1,2,3-Benzotriazol-1-ylmethyl benzoate

Description

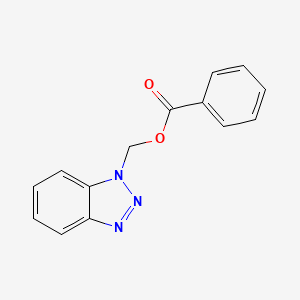

Structure

3D Structure

Properties

IUPAC Name |

benzotriazol-1-ylmethyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(11-6-2-1-3-7-11)19-10-17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMDINVNKRYAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1h 1,2,3 Benzotriazol 1 Ylmethyl Benzoate

Novel Synthetic Routes and Reaction Conditions

A significant advancement in the synthesis of benzotriazolyl alkyl esters, including 1H-1,2,3-Benzotriazol-1-ylmethyl benzoate (B1203000), involves an innovative use of dichloromethane (B109758) as a C-1 surrogate.

A novel and practical method has been developed for the synthesis of benzotriazolyl alkyl esters from N-acylbenzotriazoles and dichloromethane (DCM) under mild, metal-free conditions. organic-chemistry.orgthieme-connect.com This reaction is a rare example of utilizing DCM as a methylene (B1212753) building block in the formation of a carbon-heteroatom bond. organic-chemistry.orgthieme-connect.com The general scheme for this synthesis involves the reaction of an N-acylbenzotriazole with dichloromethane in the presence of a base.

The proposed mechanism for this transformation is hypothesized to occur via three main steps nih.gov:

Base-catalyzed hydrolysis of the starting material, N-acylbenzotriazole.

The in situ formation of chloromethyl benzotriazole (B28993). This intermediate is thought to form through the reaction of benzotriazole with dichloromethane in the presence of the base.

The base then facilitates the formation of an acyloxy anion, which subsequently reacts with the in situ generated chloromethyl benzotriazole to yield the final product, the benzotriazolyl alkyl ester. nih.gov

This methodology has been successfully applied to a broad range of substrates, including various aromatic and aliphatic N-acylbenzotriazoles, to produce the corresponding esters in moderate to excellent yields. thieme-connect.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of 1H-1,2,3-Benzotriazol-1-ylmethyl benzoate. A systematic study of various parameters has been conducted using the synthesis of (1H-benzo[d] organic-chemistry.orgthieme-connect.comacs.orgtriazol-1-yl)methyl benzoate as a template reaction. nih.gov

Solvents: A screening of different solvents revealed that acetonitrile (B52724) (ACN) and dichloromethane (DCM) are the most effective, both providing a high yield of the desired product. organic-chemistry.org While using DCM as both the solvent and the C-1 source is efficient, acetonitrile is often preferred to minimize the use of halogenated solvents, aligning with greener chemistry principles. organic-chemistry.org Other solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) resulted in lower yields, while no product was observed when using 1,4-dioxane, toluene, water, or ethanol. organic-chemistry.org

Bases: The choice of base is also a critical factor. Among the various bases screened, 4-dimethylaminopyridine (B28879) (DMAP) was found to be optimal for this transformation. organic-chemistry.org Other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provided the product in a moderate yield, while N,N-diisopropylethylamine (DIPEA) and triethylamine (B128534) (TEA) were ineffective, with the starting material remaining unreacted. organic-chemistry.org The use of strong bases such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide led to the hydrolysis of the N-acyl benzotriazole starting material. organic-chemistry.org Interestingly, for substrates with ortho-substituents on the phenyl ring, DBU was found to give significantly improved yields compared to DMAP, which is attributed to better steric complementarity. organic-chemistry.org

Temperature: The reaction is typically carried out at an elevated temperature, with 60 °C being a commonly used condition to ensure the consumption of the starting acyl benzotriazole. thieme-connect.com

The optimized conditions for the synthesis of (1H-benzo[d] organic-chemistry.orgthieme-connect.comacs.orgtriazol-1-yl)methyl benzoate are summarized in the interactive data table below.

| Entry | Solvent | Base | Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile (ACN) | DMAP | 93 |

| 2 | Dichloromethane (DCM) | DMAP | 93 |

| 3 | Dimethylformamide (DMF) | DMAP | 55 |

| 4 | Tetrahydrofuran (THF) | DMAP | 63 |

| 5 | 1,4-Dioxane | DMAP | 0 |

| 6 | Toluene | DMAP | 0 |

| 7 | Acetonitrile (ACN) | DBU | 65 |

| 8 | Acetonitrile (ACN) | DIPEA | 0 |

| 9 | Acetonitrile (ACN) | TEA | 0 |

Green Chemistry Approaches in this compound Synthesis

Further green and sustainable approaches have been explored for the synthesis of the N-acylbenzotriazole precursors. These include:

Mechanochemistry: An eco-friendly, solvent-free methodology using a vibrational ball mill has been described for the synthesis of N-protected-α-aminoacyl benzotriazoles. acs.org This approach often results in high yields with simple, water-based workups, significantly improving the environmental impact compared to traditional solution-phase synthesis. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be an effective green chemistry tool for the synthesis of benzotriazole derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. ijpsonline.com

Greener Solvents: The use of environmentally benign solvents like water for the N-acylation of amines using acylbenzotriazoles has been reported, offering a mild, efficient, and environmentally friendly protocol. researchgate.net

Chemo- and Regioselectivity in the Formation of this compound

The formation of this compound is characterized by high chemo- and regioselectivity. The benzotriazole ring system has two potential sites for alkylation, the N1 and N2 positions. The reaction involving the in situ generated chloromethyl benzotriazole selectively yields the N1-substituted product.

The regioselectivity of N-alkylation of benzotriazole is influenced by several factors, including the nature of the alkylating agent, the base, and the solvent. d-nb.infobeilstein-journals.org In the synthesis of this compound, the specific reaction conditions—notably the use of DMAP as a base and acetonitrile or dichloromethane as the solvent—favor the formation of the thermodynamically more stable N1 isomer. The proposed mechanism, proceeding through the formation of chloromethyl benzotriazole and its subsequent reaction with the benzoate anion, inherently leads to the observed N1 regioselectivity. nih.gov

The chemoselectivity of the reaction is also noteworthy. The benzotriazolyl and acyloxy groups are both good leaving groups. thieme-connect.com However, the synthetic method allows for the selective construction of the benzotriazolyl alkyl ester without competing side reactions. Subsequent transformations can then be designed to selectively target either the benzotriazolyl or the acyloxy moiety, highlighting the utility of these compounds as versatile synthetic intermediates. thieme-connect.com

Reaction Mechanisms and Chemical Reactivity of 1h 1,2,3 Benzotriazol 1 Ylmethyl Benzoate

Mechanistic Investigations of Formation Pathways

The synthesis of 1H-1,2,3-Benzotriazol-1-ylmethyl benzoate (B1203000) has been achieved through various methods, with recent studies focusing on novel and efficient pathways. One prominent method involves the reaction of N-acylbenzotriazoles with dichloromethane (B109758) (DCM) in the presence of a base. This reaction is noteworthy for utilizing DCM as a C1 surrogate for carbon-heteroatom bond formation.

A proposed mechanism for this transformation involves a multi-step process. The reaction is initiated by the base-catalyzed hydrolysis of the starting N-acylbenzotriazole. Subsequently, benzotriazole (B28993) reacts with dichloromethane, also in the presence of a base, to form chloromethyl benzotriazole in situ. Finally, the base facilitates the formation of an acyloxy anion from the hydrolyzed acylbenzotriazole, which then reacts with the previously formed chloromethyl benzotriazole to yield the final product, 1H-1,2,3-Benzotriazol-1-ylmethyl benzoate.

Another established method for the synthesis of similar benzotriazole esters involves the reaction of a 1-chloro ester with benzotriazole. For instance, chloro(4-methoxyphenyl)methyl benzoate has been reacted with benzotriazole to produce (1H-benzo[d] nih.govresearchgate.netresearchgate.nettriazol-1-yl)(4-methoxyphenyl)methyl benzoate libretexts.org. This suggests that a similar pathway involving the reaction of benzotriazole with a suitable halo-methyl benzoate could also lead to the formation of the title compound.

The choice of solvent and base plays a crucial role in the reaction's efficiency. Studies have shown that acetonitrile (B52724) (ACN) and dichloromethane (DCM) are effective solvents, with bases such as 4-dimethylaminopyridine (B28879) (DMAP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) being suitable catalysts. The yield of the reaction can be significantly influenced by the steric and electronic properties of the substituents on the acyl benzotriazole.

Role of the Benzotriazolyl Moiety as a Leaving Group

The benzotriazolyl group is widely recognized in organic synthesis as an excellent leaving group. researchgate.net This characteristic is attributed to the stability of the resulting benzotriazolide anion, which is stabilized by resonance. The presence of three nitrogen atoms in the triazole ring allows for effective delocalization of the negative charge, making the anion a weak base and thus a good leaving group.

In the context of this compound, the benzotriazolyl moiety is attached to a methylene (B1212753) group, which in turn is bonded to the benzoate group. This arrangement makes the compound susceptible to nucleophilic attack at the methylene carbon. Upon nucleophilic attack, the carbon-nitrogen bond cleaves, and the benzotriazolide anion departs.

The leaving group ability of benzotriazole has been exploited in a variety of synthetic transformations. It is a key feature in the reactivity of N-acylbenzotriazoles, which are effective acylating agents for a wide range of nucleophiles, including amines, alcohols, and thiols. Similarly, in nucleophilic substitution reactions involving compounds like this compound, the facile departure of the benzotriazolyl group drives the reaction forward. The versatility of benzotriazole as a synthetic auxiliary stems from its ability to be easily introduced into a molecule and to subsequently function as a good leaving group.

Nucleophilic Substitution Reactions Involving this compound

The presence of the benzotriazolyl moiety as a good leaving group makes this compound a valuable substrate for nucleophilic substitution reactions. These reactions typically involve the displacement of the benzotriazolyl group by a nucleophile, leading to the formation of a new bond at the methylene carbon.

A notable example of such a reaction is the substitution of the benzotriazolyl moiety with various organozinc reagents. This transformation allows for the synthesis of a diverse range of esters by forming a new carbon-carbon bond. The reaction proceeds by the attack of the organozinc nucleophile on the electrophilic methylene carbon, with the concurrent departure of the benzotriazolide anion.

The general scheme for this type of reaction can be represented as follows:

R-ZnX + Bt-CH₂-O-CO-Ph → R-CH₂-O-CO-Ph + Bt-ZnX

Where:

R-ZnX is the organozinc reagent.

Bt represents the benzotriazolyl group.

Ph represents the phenyl group.

This methodology provides a versatile route to esters that might be difficult to synthesize through other methods. The mild reaction conditions and the high efficiency of the substitution make it a synthetically useful transformation.

Below is a table summarizing representative nucleophilic substitution reactions of benzotriazolyl alkyl esters:

| Nucleophile | Product Type | Reference |

| Organozinc reagents | Esters | Katritzky et al. |

| Cyanide | Nitriles | Thomas et al. |

| Azide | Azides | Thomas et al. |

| Phenoxide | Phenyl ethers | Thomas et al. |

Photochemical Transformations and Photoreactivity of Benzotriazole Systems

The benzotriazole moiety itself is known to be susceptible to photodegradation, although it is relatively persistent in the environment. The direct photolysis of benzotriazole in aqueous environments has been reported, with half-lives varying depending on the conditions. The primary photochemical process for many N-substituted benzotriazoles involves the extrusion of molecular nitrogen (N₂) to form a diradical intermediate. This highly reactive intermediate can then undergo various subsequent reactions, such as cyclization or rearrangement, to yield a range of products.

For instance, the photolysis of N-vinylsubstituted benzotriazoles leads to the formation of indole derivatives. It is plausible that this compound could undergo a similar initial N₂ extrusion upon photolysis, generating a diradical. The fate of this diradical would then depend on the reaction conditions and the surrounding molecular environment. Potential subsequent pathways could include intramolecular rearrangements or intermolecular reactions if other reactive species are present. However, without specific experimental data for the title compound, these proposed pathways remain speculative.

Exploration of Radical Reactions and Their Synthetic Utility

Information regarding the specific involvement of this compound in radical reactions is limited in the current literature. However, the chemistry of related benzotriazole derivatives suggests that this compound could participate in radical-mediated transformations.

One relevant example is the chemoselective reduction of benzotriazolyl alkyl esters using samarium(II) iodide (SmI₂). This reaction leads to the cleavage of the acyloxy group and the formation of a benzotriazole-bearing radical. This radical intermediate can then participate in cross-coupling reactions with carbonyl compounds to form β-(benzotriazol-1-yl)alcohols. This demonstrates the potential for generating a radical centered on the methylene group attached to the benzotriazole ring under reductive conditions.

The general scheme for this type of radical formation and subsequent reaction is as follows:

Bt-CH₂-O-CO-R + SmI₂ → [Bt-CH₂•] + R-CO-O⁻ + SmI₂(O-CO-R)

[Bt-CH₂•] + R'₂C=O → Bt-CH₂-CR'₂-O• → Bt-CH₂-CR'₂-OH (after workup)

Where:

Bt represents the benzotriazolyl group.

R and R' represent organic substituents.

Given the structural similarity, it is plausible that this compound could undergo a similar reaction to generate a benzotriazol-1-ylmethyl radical. The synthetic utility of such a radical would lie in its ability to form new carbon-carbon bonds through addition to various radical acceptors, such as alkenes, alkynes, or carbonyls.

Furthermore, the benzotriazole moiety itself can act as a precursor to radicals under certain conditions. The stability of the benzotriazolyl radical can influence the course of these reactions. Further research is needed to explore the specific radical reactions of this compound and to harness their potential in synthetic organic chemistry.

Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides definitive insights into the three-dimensional structure of 1H-1,2,3-Benzotriazol-1-ylmethyl benzoate (B1203000) (C₁₄H₁₁N₃O₂). The compound crystallizes in a monoclinic system with the space group P2₁/c. nih.govresearchgate.net Key crystallographic data obtained at a temperature of 296 K are summarized in the table below. nih.govresearchgate.net

| Parameter | Value | Reference |

| Empirical Formula | C₁₄H₁₁N₃O₂ | nih.gov |

| Formula Weight (Mᵣ) | 253.26 | nih.gov |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 10.7181 (4) | nih.gov |

| b (Å) | 6.4826 (2) | nih.gov |

| c (Å) | 18.7076 (7) | nih.gov |

| β (°) | 96.773 (3) | nih.gov |

| Volume (V) (ų) | 1290.75 (8) | nih.gov |

| Z | 4 | nih.govresearchgate.net |

Molecular Conformation and Dihedral Angles

The molecular structure of the title compound adopts a distinct L-shaped conformation. nih.govresearchgate.netnih.gov This spatial arrangement is largely defined by the orientation of the benzotriazole (B28993) and phenyl ring systems relative to each other. The dihedral angle between the mean plane of the benzotriazole ring system and the phenyl ring is a critical parameter, determined to be 76.80 (19)°. nih.govresearchgate.netnih.gov This significant twist between the two aromatic moieties is a defining feature of the molecule's conformation in the solid state.

Crystal Packing Analysis

The crystal packing of 1H-1,2,3-Benzotriazol-1-ylmethyl benzoate is primarily stabilized by the aforementioned weak aromatic π-π stacking interactions. In addition to these forces, it is typical for crystal structures of this nature to be further stabilized by van der Waals forces. asianpubs.org These non-covalent interactions collectively govern the arrangement of molecules in the unit cell, leading to an ordered three-dimensional network.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

While comprehensive, experimentally derived NMR data for this compound are not widely published, the expected chemical shifts can be predicted based on its molecular structure and data from analogous compounds like benzyl benzoate and other benzotriazole derivatives. rsc.orgresearchgate.net

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzotriazole and benzoate groups, as well as a characteristic singlet for the methylene (B1212753) bridge protons.

¹³C NMR: The carbon NMR spectrum would similarly show a series of signals in the aromatic region, a signal for the ester carbonyl carbon at a lower field, and a signal for the methylene carbon.

| Structural Moiety | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Benzotriazole Aromatic Protons | ~7.3 - 8.1 | ~110 - 145 |

| Benzoate Aromatic Protons | ~7.4 - 8.1 | ~128 - 134 |

| Methylene Protons (-CH₂-) | ~5.3 - 6.0 | ~65 - 70 |

| Ester Carbonyl Carbon (C=O) | N/A | ~165 - 167 |

Infrared (IR) and Mass Spectrometry (MS) for Structural Confirmation

Spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the compound's structure by identifying its functional groups and determining its molecular weight.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands that correspond to its primary functional groups. These include a strong absorption from the ester carbonyl (C=O) stretch, as well as vibrations from the aromatic rings and the C-N bonds of the triazole system.

| Functional Group | Expected IR Absorption Band (cm⁻¹) |

| C=O Stretch (Ester) | ~1720 |

| C=C Stretch (Aromatic) | ~1600, ~1450 |

| C-O Stretch (Ester) | ~1270, ~1100 |

| C-H Bending (Aromatic) | ~750 - 900 |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight of 253.26 g/mol . nih.gov Key fragmentation pathways would likely involve the cleavage of the ester linkage.

| Ion | Expected m/z Value | Identity |

| [C₁₄H₁₁N₃O₂]⁺ | 253 | Molecular Ion (M⁺) |

| [C₇H₅O]⁺ | 105 | Benzoyl Cation |

| [C₇H₆N₃]⁺ | 132 | Benzotriazolyl-methyl Cation |

| [C₆H₅]⁺ | 77 | Phenyl Cation |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for understanding the electronic structure and geometry of molecules. While comprehensive DFT studies specifically detailing the optimized geometry and electronic structure of 1H-1,2,3-Benzotriazol-1-ylmethyl benzoate (B1203000) are not extensively detailed in publicly available research, the foundational molecular geometry has been established through X-ray crystallography.

Experimental crystallographic data reveals that the molecule adopts a distinct L-shaped conformation in the solid state. A key geometric parameter is the dihedral angle between the phenyl ring and the benzotriazole (B28993) ring system, which has been measured to be 76.80 (19)°. This significant twist between the two major ring systems is a defining feature of its three-dimensional structure. In a typical DFT study, the initial geometry for calculation would be based on this experimental structure, followed by an optimization process to find the minimum energy conformation in the gaseous phase or in solution, which may or may not differ from the solid-state structure.

Table 1: Crystal Data and Structure Refinement for 1H-1,2,3-Benzotriazol-1-ylmethyl benzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁N₃O₂ |

| Formula Weight | 253.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7181 (4) |

| b (Å) | 6.4826 (2) |

| c (Å) | 18.7076 (7) |

| β (°) | 96.773 (3) |

| Volume (ų) | 1290.75 (8) |

| Z | 4 |

Data sourced from crystallographic studies.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable.

For this compound, specific computational studies detailing the energies of the HOMO and LUMO, the energy gap, and the spatial distribution of these orbitals have not been found in the reviewed scientific literature. Such an analysis would typically show the localization of the HOMO and LUMO across the benzotriazole and benzoate moieties, providing insight into which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions.

A Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other chemical species. The MEP map uses a color spectrum to indicate electrostatic potential, where red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

Detailed MEP analysis for this compound is not available in the current body of literature. A theoretical MEP study would likely reveal negative potential around the nitrogen atoms of the triazole ring and the oxygen atoms of the ester group, identifying these as the primary sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.

Fukui functions are reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. This provides a more nuanced view of local reactivity than MEP analysis alone.

Specific calculations of Fukui functions for this compound have not been reported in the surveyed research. Such an investigation would be valuable for precisely pinpointing the atoms most likely to be involved in various chemical reactions, thereby guiding synthetic efforts and mechanistic understanding.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, providing a detailed step-by-step description of the chemical transformation.

Currently, there are no specific computational studies in the available literature that elucidate the mechanistic pathways of reactions involving this compound. Such research would be instrumental in understanding its role in chemical synthesis, for instance, by modeling its reactions as an alkylating or acylating agent and determining the energetic favorability of different potential pathways.

Conformational Analysis and Energy Landscapes

While the solid-state structure of this compound is known to be an L-shaped conformer, the molecule possesses rotational freedom around its single bonds, particularly the C-N and C-O bonds of the methylene (B1212753) benzoate linker. A thorough conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy landscape. This would identify the global minimum energy conformer as well as other low-energy local minima that might exist in different phases (gas or solution) or participate in chemical reactions.

A comprehensive computational study on the conformational analysis and energy landscapes of this compound has not been published. Such a study would clarify the molecule's flexibility and the relative stabilities of its different spatial arrangements, which are crucial for understanding its interactions with biological targets or its behavior in solution.

Applications in Advanced Organic Synthesis

1H-1,2,3-Benzotriazol-1-ylmethyl Benzoate (B1203000) as a Methylene (B1212753) Building Block

A significant application of 1H-1,2,3-Benzotriazol-1-ylmethyl benzoate is its function as a source of a methylene (-CH2-) group. In a notable synthetic methodology, this compound can be formed from N-acylbenzotriazoles and dichloromethane (B109758) (DCM), where DCM unconventionally acts as a C-1 surrogate. nih.gov This reaction highlights the ability to insert a methylene unit, derived from DCM, to create the benzotriazolyl alkyl ester structure. nih.gov

The benzotriazolyl group in this context is an excellent leaving group, facilitating the transfer of the "-CH2-O-CO-Ph" moiety to other molecules. This "methylene building block" approach is instrumental in carbon-heteroatom bond formations. nih.gov

Strategies for the Construction of Complex Multifunctional Compounds

This compound and related benzotriazolyl alkyl esters (BAEs) are considered bifunctional building blocks, making them highly suitable for the synthesis of complex, multifunctional compounds. nih.gov The molecule possesses two reactive sites that can be selectively manipulated: the benzotriazolyl group and the acyloxy group. nih.gov Both of these moieties can act as effective leaving groups under different conditions, allowing for a stepwise and controlled introduction of various functionalities. nih.gov

For instance, the benzotriazolyl group can be displaced by organozinc reagents, enabling the introduction of alkyl, aryl, or alkenyl substituents to form a variety of esters. nih.gov This strategy provides a pathway to assemble intricate molecular frameworks by leveraging the dual reactivity of the BAE scaffold.

Chemo-selective Transformations Leading to Diverse Organic Scaffolds

The bifunctional nature of this compound allows for chemo-selective transformations, which are crucial in the synthesis of diverse organic scaffolds. The differential reactivity of the benzotriazolyl and acyloxy groups can be exploited to achieve selective bond formations.

One prominent example of such chemo-selectivity is the reduction of benzotriazolyl alkyl esters using samarium(II) iodide (SmI2). nih.gov This reaction selectively cleaves the acyloxy group, leading to the formation of a benzotriazole-bearing radical. This radical intermediate can then participate in cross-coupling reactions with carbonyl compounds to produce a range of β-(benzotriazole-1-yl)alcohols. nih.gov This selective transformation underscores the utility of BAEs in generating novel and structurally diverse molecules.

Role in Peptide Chemistry and Peptidomimetic Synthesis (via related acylbenzotriazoles)

While direct applications of this compound in peptide chemistry are not extensively documented, the closely related class of compounds, N-acylbenzotriazoles, are highly valuable in this field. thieme-connect.com These compounds serve as efficient acylating agents, facilitating the formation of amide bonds, which are the cornerstone of peptide structures. thieme-connect.com

N-acylbenzotriazoles are widely employed in both solution-phase and solid-phase peptide synthesis. researchgate.netnih.gov They offer advantages such as high yields, good purity of the resulting peptides, and the ability to be used under mild reaction conditions, which helps in preserving the chirality of the amino acids. researchgate.net For instance, N-Fmoc-protected(α-dipeptidoyl)benzotriazoles have been successfully used in solid-phase segment condensation for the synthesis of longer peptides. nih.gov

The benzotriazole (B28993) methodology has also been extended to the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. thieme-connect.com The straightforward preparation of taurine-containing water-soluble peptidomimetics has been achieved through the acylation of N-terminal taurine using benzotriazole-activated intermediates. thieme-connect.com Furthermore, the versatility of acylbenzotriazoles allows for their use in creating peptide conjugates, where peptides are linked to other molecules such as carbohydrates or fluorescent labels. researchgate.net

Below is a table summarizing the applications of N-acylbenzotriazoles in the synthesis of various peptide and peptidomimetic structures.

| Application Area | Specific Use of N-Acylbenzotriazoles | Resulting Products |

| Peptide Synthesis | Efficient acylation agents in solution and solid-phase synthesis. thieme-connect.comresearchgate.net | Dipeptides, tripeptides, and longer peptide chains. nih.gov |

| Peptidomimetic Synthesis | Acylation of non-proteinogenic amino acids and other building blocks. thieme-connect.com | Taurine-containing peptidomimetics and other peptide mimics. thieme-connect.com |

| Peptide Conjugation | Linking peptide fragments to other molecular moieties. researchgate.net | Glyco-amino-acids, glycopeptides, and fluorescently labeled peptides. researchgate.net |

Synthesis and Reactivity of Derivatives and Analogues

Systematic Synthesis of Substituted 1H-1,2,3-Benzotriazol-1-ylmethyl Benzoate (B1203000) Analogues

The synthesis of substituted analogues of 1H-1,2,3-benzotriazol-1-ylmethyl benzoate can be systematically approached through several strategic pathways. These methods allow for the introduction of a wide array of functional groups on both the benzotriazole (B28993) and the benzoate rings, providing a library of compounds for further investigation. The primary synthetic strategies involve either a sequential or a convergent approach.

A common and flexible two-step sequential approach begins with the N-alkylation of a substituted benzotriazole, followed by esterification.

Formation of 1-(α-Hydroxyalkyl)benzotriazole Intermediate : Substituted benzotriazoles readily react with aldehydes, such as formaldehyde (B43269), to yield the corresponding 1-(α-hydroxyalkyl)benzotriazole adducts. rsc.org This reaction serves as a cornerstone for introducing the methylene (B1212753) bridge. The reaction of a substituted benzotriazole with formaldehyde produces a 1-(hydroxymethyl)benzotriazole intermediate. prepchem.com

Esterification : The resulting hydroxymethyl intermediate can then be esterified with a substituted benzoic acid or its more reactive acyl chloride derivative to form the final ester analogue. nih.gov This classical esterification can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Alternatively, a novel one-pot method has been developed for the synthesis of benzotriazolyl alkyl esters (BAEs) directly from N-acylbenzotriazoles using dichloromethane (B109758) (DCM) as a methylene (-CH2-) source. nih.gov This reaction proceeds under mild conditions and showcases the versatility of DCM as a C-1 surrogate. nih.gov In this approach, a substituted N-benzoylbenzotriazole reacts with DCM in the presence of a base and water to yield the desired (1H-benzo[d] nih.govlupinepublishers.comacs.orgtriazol-1-yl)methyl benzoate analogue. nih.gov This method is particularly noteworthy for its efficiency and for highlighting the reactivity of N-acylbenzotriazoles. nih.govorganic-chemistry.org

The table below summarizes various synthetic methodologies for preparing these analogues.

| Method | Starting Materials | Key Intermediates | Description | Reference |

|---|---|---|---|---|

| Two-Step Sequential Synthesis | Substituted Benzotriazole, Formaldehyde, Substituted Benzoic Acid/Acyl Chloride | Substituted 1-(hydroxymethyl)benzotriazole | Involves the initial formation of a hydroxymethyl adduct, followed by a separate esterification step. This method offers high flexibility for varying substituents on both aromatic rings independently. | rsc.orgprepchem.com |

| One-Pot CH2 Insertion | Substituted N-Benzoylbenzotriazole, Dichloromethane (DCM) | None (Convergent) | A novel method where DCM acts as a methylene bridge donor in a reaction with an N-acylbenzotriazole, providing a direct route to the final product under mild conditions. | nih.gov |

| Condensation Reaction | Substituted 1-(hydroxymethyl)benzotriazole, Substituted Carboxylic Acid | None | Direct condensation using coupling agents like DCC and a catalyst such as DMAP to facilitate the ester bond formation. | nih.gov |

| N-Alkylation with Chloromethyl Esters | Substituted Benzotriazole, Substituted Chloromethyl Benzoate | None | Direct N-alkylation of the benzotriazole sodium salt with a pre-formed chloromethyl ester. This approach is straightforward but requires the synthesis of the potentially unstable chloromethyl ester. | nih.gov |

Impact of Substituent Effects on Reactivity and Selectivity

The electronic and steric nature of substituents on both the benzotriazole and benzoate moieties significantly influences the reactivity of the starting materials and the selectivity of the synthetic transformations.

Substituents on the Benzotriazole Ring:

Electronic Effects : The benzotriazole ring system can be modified with electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or alkyl groups, or electron-withdrawing groups (EWGs) such as nitro (-NO2) or halides (-Cl, -Br). nih.gov

EDGs increase the nucleophilicity of the benzotriazole nitrogen atoms, which can facilitate the initial N-alkylation step in the sequential synthesis. However, it is generally agreed that for N-substituted benzotriazoles, the 1H-isomer is the predominant form in both solid and solution phases. gsconlinepress.com

EWGs decrease the nucleophilicity of the ring nitrogens, potentially slowing down the N-alkylation reaction. However, they also increase the acidity of the N-H proton, which can be advantageous in base-catalyzed reactions. In nucleophilic aromatic substitution reactions, EWGs on the aromatic ring dramatically increase the reaction rate by stabilizing the negatively charged intermediate (Meisenheimer complex). byjus.commasterorganicchemistry.com This is particularly effective when the EWG is positioned ortho or para to the site of nucleophilic attack. byjus.commasterorganicchemistry.com

Steric Effects : Bulky substituents near the triazole ring can hinder the approach of reagents, potentially affecting reaction rates and, in some cases, the regioselectivity of N-substitution between the N1 and N2 positions.

Substituents on the Benzoate Ring:

Electronic Effects : The reactivity of the carboxylic acid or acyl chloride used for esterification is governed by the substituents on the phenyl ring.

EWGs on the benzoate ring enhance the electrophilicity of the carbonyl carbon, making the acylating agent more reactive towards the hydroxymethylbenzotriazole intermediate. This generally leads to faster reaction rates and higher yields in the esterification step. researchgate.net

EDGs decrease the electrophilicity of the carbonyl carbon, which can make the esterification reaction more sluggish, potentially requiring more forcing conditions or more potent activating agents. researchgate.net

Steric Effects : Ortho-substituents on the benzoic acid derivative can sterically hinder the attack of the nucleophile (the hydroxyl group of the intermediate), which may necessitate the use of specific catalysts or longer reaction times to achieve good conversion. nih.gov For instance, in the CH2 insertion synthesis of BAEs, compounds with ortho-substituents on the phenyl ring gave low yields with DMAP but improved significantly when DBU was used as the base, suggesting a better steric complementarity. nih.gov

The interplay of these effects is crucial for optimizing reaction conditions to achieve the desired analogues with high yield and selectivity.

Exploration of Related Benzotriazole-Based Building Blocks for Diverse Applications

The benzotriazole moiety is not merely a passive component of the target molecule but is a highly versatile and valuable building block in its own right, often employed as a "synthetic auxiliary." nih.govlupinepublishers.comlupinepublishers.com Its utility stems from its unique chemical properties: it is easily introduced into a molecule, it can activate the molecule for subsequent transformations, and it often functions as an excellent leaving group. lupinepublishers.comnih.gov

In Heterocyclic Synthesis : N-substituted benzotriazoles are stable, crystalline solids that serve as precursors for a vast array of other heterocyclic systems. lupinepublishers.com The benzotriazole group can be displaced by a wide range of nucleophiles, enabling the construction of complex molecular architectures that would be difficult to access through other methods. lupinepublishers.com

As Acylating Agents : N-acylbenzotriazoles are particularly effective as neutral acylating agents for N-, C-, S-, and O-acylations. nih.govresearchgate.net They offer a mild and efficient alternative to acyl chlorides or acid anhydrides, especially for sensitive substrates or in peptide synthesis. organic-chemistry.orgresearchgate.netacs.org

In Medicinal Chemistry : The benzotriazole scaffold is considered a "privileged structure" due to its presence in numerous compounds with a wide spectrum of pharmacological activities. nih.gov Its derivatives have been extensively investigated and developed as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. nih.govgsconlinepress.com The ability to systematically introduce various substituents allows for the fine-tuning of a compound's biological activity through structure-activity relationship (SAR) studies. nih.gov

Traceless Linkers in Combinatorial Chemistry : Polymer-supported benzotriazoles have been developed as traceless linkers for the solid-phase synthesis of amine libraries. acs.org This application leverages the ability of the benzotriazole group to be cleaved under specific conditions, releasing the target molecule from the solid support without leaving a residual linker fragment. acs.org

The extensive chemistry of benzotriazole highlights its importance as a foundational building block. The exploration of its derivatives, including analogues of this compound, is part of a broader effort to harness the synthetic and medicinal potential of this versatile heterocycle.

Q & A

Q. What are the established synthetic routes for 1H-1,2,3-Benzotriazol-1-ylmethyl benzoate?

The synthesis typically involves nucleophilic substitution between 1H-benzotriazole and a benzyl bromide derivative under reflux conditions, often using a base like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF). For example, analogous compounds (e.g., N-(1H-benzotriazol-1-ylmethyl)phthalimide) are synthesized via similar mechanisms, where reaction time and stoichiometric ratios are critical for yield optimization . Microwave-assisted synthesis has also been reported for related benzotriazole derivatives, reducing reaction times from hours to minutes .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm proton environments and carbon backbone .

- Mass Spectrometry (MS): High-resolution MS for molecular weight validation .

- X-ray Crystallography: Provides definitive proof of molecular geometry and crystal packing, as demonstrated in structural studies of benzotriazole derivatives .

Q. What are the stability considerations for handling and storing this compound?

The compound is sensitive to light and moisture. Storage recommendations include:

- Temperature: -20°C in airtight containers under inert gas (e.g., argon).

- Solvent Compatibility: Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound?

Yield optimization strategies include:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 15–30 minutes) and improves purity, as shown in triazole-thione derivatives .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity .

- Catalytic Additives: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution reactions .

- Real-Time Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .

Q. How should researchers address contradictions in reported biological activities of benzotriazole derivatives?

Discrepancies in biological data (e.g., antimicrobial efficacy) may arise from:

- Purity Variations: Ensure >95% purity via preparative HPLC .

- Assay Conditions: Standardize protocols (e.g., MIC testing for antimicrobial activity) and control variables like pH and temperature .

- Structural Analogues: Compare with fluorinated derivatives (e.g., 4-fluoro-1-methylbenzotriazole) to identify structure-activity relationships .

Q. What computational methods are effective for predicting the reactivity or bioactivity of this compound?

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular Docking: Screens potential targets (e.g., bacterial enzymes) by simulating ligand-receptor interactions .

- Solvatochromic Analysis: Evaluates solvent effects on UV-Vis absorption for reaction pathway insights .

Q. How can derivatives of this compound be designed to enhance specific properties (e.g., bioavailability or stability)?

Derivative design strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.